1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene
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Overview
Description
1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative, such as anisole (methoxybenzene).
Allylation: The methoxybenzene undergoes allylation using allyl bromide in the presence of a base like potassium carbonate.
Etherification: The resulting product is then subjected to etherification with another equivalent of allyl bromide under similar conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methoxy and allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated ethers or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying the effects of aromatic ethers on biological systems.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The allyl and methoxy groups could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Anisole (Methoxybenzene): Lacks the allyl groups, making it less reactive in certain chemical reactions.
Allylbenzene: Lacks the methoxy group, which affects its chemical properties and reactivity.
Eugenol (4-Allyl-2-methoxyphenol): Contains both methoxy and allyl groups but also has a hydroxyl group, giving it different chemical and biological properties.
Uniqueness
1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of both methoxy and allyloxy groups on the benzene ring
Properties
CAS No. |
59744-45-5 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-methoxy-2-prop-2-enoxy-3-prop-2-enylbenzene |
InChI |
InChI=1S/C13H16O2/c1-4-7-11-8-6-9-12(14-3)13(11)15-10-5-2/h4-6,8-9H,1-2,7,10H2,3H3 |
InChI Key |
BAFJVBDHAZSCTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC=C)CC=C |
Origin of Product |
United States |
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